2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
Description
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a methoxyphenyl ethyl group attached to the amide nitrogen. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-12-7-5-11(6-8-12)9-10-19-16(20)15-13(17)3-2-4-14(15)18/h2-8H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSIGLGKJFCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzaldehyde, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amide Formation: The amine is then reacted with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the amide nitrogen.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of methoxy-substituted derivatives, while oxidation can yield corresponding carboxylic acids or aldehydes.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of benzamides with various biological targets, including receptors and enzymes.
Chemical Biology: It is employed in the development of chemical probes for studying cellular processes and signaling pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the benzene ring enhance its binding affinity and selectivity towards these targets. The methoxyphenyl ethyl group contributes to the compound’s overall pharmacokinetic properties, including its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-6-fluoro-N-[2-(4-methylphenyl)ethyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.
2-chloro-6-fluoro-N-[2-(4-ethylphenyl)ethyl]benzamide: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
